molecular formula C21H16N2O2S B4399027 3-hydroxy-3-(1H-indol-3-yl)-1-(thiophen-2-ylmethyl)indol-2-one

3-hydroxy-3-(1H-indol-3-yl)-1-(thiophen-2-ylmethyl)indol-2-one

Cat. No.: B4399027
M. Wt: 360.4 g/mol
InChI Key: YHZUTLIXYMLXBU-UHFFFAOYSA-N
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Description

3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that features a unique structure combining indole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced through a Friedel-Crafts alkylation reaction, where thiophene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group can be introduced via selective hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biology: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It can also bind to specific enzymes, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3’-hydroxy-1’-(2-furanylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
  • 3’-hydroxy-1’-(2-pyrrolylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
  • 3’-hydroxy-1’-(2-benzylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one

Uniqueness

3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.

Properties

IUPAC Name

3-hydroxy-3-(1H-indol-3-yl)-1-(thiophen-2-ylmethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-20-21(25,17-12-22-18-9-3-1-7-15(17)18)16-8-2-4-10-19(16)23(20)13-14-6-5-11-26-14/h1-12,22,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZUTLIXYMLXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-3-(1H-indol-3-yl)-1-(thiophen-2-ylmethyl)indol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-(1H-indol-3-yl)-1-(thiophen-2-ylmethyl)indol-2-one
Reactant of Route 3
3-hydroxy-3-(1H-indol-3-yl)-1-(thiophen-2-ylmethyl)indol-2-one
Reactant of Route 4
3-hydroxy-3-(1H-indol-3-yl)-1-(thiophen-2-ylmethyl)indol-2-one
Reactant of Route 5
Reactant of Route 5
3-hydroxy-3-(1H-indol-3-yl)-1-(thiophen-2-ylmethyl)indol-2-one
Reactant of Route 6
3-hydroxy-3-(1H-indol-3-yl)-1-(thiophen-2-ylmethyl)indol-2-one

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